Home > Products > Screening Compounds P65868 > Galanthaminone hydrobromide
Galanthaminone hydrobromide - 690959-38-7

Galanthaminone hydrobromide

Catalog Number: EVT-3415343
CAS Number: 690959-38-7
Molecular Formula: C17H20BrNO3
Molecular Weight: 366.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Galanthaminone is primarily sourced from plants in the Amaryllidaceae family, which includes various species known for their alkaloid content. The extraction and purification processes often involve hydrolysis and selective precipitation methods to obtain galantamine, which can then be converted into galanthaminone hydrobromide through specific chemical reactions.

Classification

Chemically, galanthaminone hydrobromide is classified as a tertiary amine and belongs to the category of acetylcholinesterase inhibitors. Its structural modifications distinguish it from other related compounds in terms of potency and selectivity for its biological targets.

Synthesis Analysis

Methods

The synthesis of galanthaminone hydrobromide generally involves several key steps:

  1. Starting Material: The process begins with galantamine, which is treated with aqueous hydrobromic acid.
  2. Solvent Selection: Common solvents used include methanol, ethanol, or mixtures thereof.
  3. Reflux Conditions: The reaction typically occurs under reflux at temperatures ranging from 55 to 60 degrees Celsius for several hours.
  4. Quenching and Isolation: After the reaction, the mixture is cooled and quenched with water, followed by filtration to isolate the product.

Technical details indicate that yields can reach up to 85% with high chromatographic purity (>99%) confirmed via high-performance liquid chromatography .

Molecular Structure Analysis

Galanthaminone hydrobromide features a complex molecular structure characterized by several functional groups that contribute to its biological activity.

Structure

  • Molecular Formula: C17H20BrN
  • Molecular Weight: Approximately 320.25 g/mol

The compound exhibits a bicyclic structure typical of many alkaloids, with specific stereochemistry that enhances its interaction with acetylcholinesterase.

Data

Crystallographic studies and spectroscopic analyses (such as NMR and IR) provide detailed insights into the spatial arrangement of atoms within the molecule, confirming its identity and purity.

Chemical Reactions Analysis

Galanthaminone hydrobromide undergoes various chemical reactions that are essential for its synthesis and potential modifications:

  1. Hydrolysis: Involves breaking down galantamine derivatives under acidic or basic conditions to yield galanthaminone.
  2. Acylation Reactions: These can be employed to further modify the compound for enhanced efficacy or altered pharmacokinetics.
  3. Degradation Studies: Stability tests under different stress conditions (acidic, alkaline, thermal) reveal insights into the compound's robustness and shelf-life .
Mechanism of Action

The primary mechanism of action for galanthaminone hydrobromide involves inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft.

Process

  • Inhibition: By binding to the active site of acetylcholinesterase, galanthaminone increases the concentration of acetylcholine, thereby enhancing cholinergic neurotransmission.
  • Neuroprotective Effects: Additionally, it may exert neuroprotective effects by modulating nicotinic receptors, contributing to cognitive improvement in neurodegenerative conditions.

Data from pharmacological studies indicate significant improvements in cognitive function in models mimicking Alzheimer's disease when treated with galanthaminone hydrobromide .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Exhibits stability under neutral pH but degrades under extreme acidic or basic conditions.
  • Melting Point: The melting point ranges around 150-160 degrees Celsius.

Relevant analyses include stability-indicating studies that assess degradation pathways under various environmental conditions .

Applications

Galanthaminone hydrobromide has significant scientific applications:

  1. Pharmacology: Primarily used as a therapeutic agent for Alzheimer's disease due to its cognitive-enhancing properties.
  2. Research Tool: Employed in studies investigating cholinergic signaling pathways and neuroprotective mechanisms.
  3. Drug Development: Serves as a lead compound in developing new acetylcholinesterase inhibitors with improved efficacy and safety profiles.
Historical Context and Evolution of Galantamine Hydrobromide Research

Early Discovery and Botanical Origins in Ethnopharmacology

The isolation of galantamine (originally named "galanthamine") was first reported in Soviet literature in 1947 from Galanthus nivalis (common snowdrop) by D. Paskov and colleagues [2] [5]. Initial phytochemical investigations identified it as a tertiary alkaloid within the Amaryllidaceae family, which includes Galanthus woronowii, Narcissus spp. (daffodils), and Leucojum aestivum (snowflakes). Early ethnopharmacological uses of these plants in Eastern European traditional medicine for neurological conditions provided the impetus for alkaloid characterization [2]. By 1959, Bulgarian researchers had developed the first industrial extraction process, though yields remained low (≈0.1% from bulbs), constraining widespread study [5] [7]. The compound’s structural complexity—a tetracyclic framework with three chiral centers—delayed full elucidation until the 1960s, though ethnobotanical observations of cognitive effects in folk remedies hinted at its neuroactivity [2].

Table 1: Botanical Sources of Galantamine

Plant SourceCommon NameAlkaloid Yield (Range)Geographic Origin
Galanthus nivalisCommon Snowdrop0.01–0.1%Caucasus Mountains
Galanthus woronowiiVoronov’s Snowdrop0.05–0.2%Russia/Georgia
Leucojum aestivumSummer Snowflake0.03–0.15%Balkans/Central Asia
Lycoris radiataRed Spider Lily0.02–0.08%Japan/China

Transition from Neuromuscular Applications to Cognitive Therapeutics

Throughout the 1950s–1980s, galantamine saw limited clinical use in Eastern Europe under the trade name Nivalin® for peripheral neuromuscular conditions. Studies demonstrated efficacy in reversing non-depolarizing neuromuscular blockade, managing post-polio paralysis, and treating neuropathies via subcutaneous injection or iontophoresis [2] [6]. Its mechanism—reversible acetylcholinesterase (AChE) inhibition—was identified in 1960, but central nervous system (CNS) effects remained underexplored until the 1980s [2]. The pivotal shift followed the "cholinergic hypothesis" of Alzheimer’s disease (AD) in 1982, which linked cognitive decline to cortical acetylcholine depletion. Baraka and Harik’s 1977 study showing galantamine reversed scopolamine-induced delirium in humans provided mechanistic proof of CNS activity, yet AD application stalled due to supply and patent issues [2]. By the 1990s, pharmacological reevaluation confirmed galantamine’s dual action: competitive AChE inhibition and allosteric modulation of nicotinic acetylcholine receptors (α4β2, α7 subtypes), enhancing presynaptic acetylcholine release and synaptic plasticity—a profile superior to tacrine or donepezil for dementia [1] [6]. This underpinned its FDA approval for mild-to-moderate AD in 2001 [5].

Table 2: Evolution of Galantamine’s Clinical Focus

PeriodPrimary ApplicationMechanistic UnderstandingDelivery Form
1950s–1970sNeuromuscular blockade reversalPeripheral AChE inhibitionInjectable solutions
1960s–1980sNeuropathies/RadiculitisCholinesterase-dependent analgesiaOral tablets (off-label)
1980s–1990sScopolamine toxicity reversalCentral AChE inhibitionIV/oral formulations
Post-2000Alzheimer’s diseaseDual AChE inhibition + nicotinic receptor modulationExtended-release capsules

Key Milestones in Structural Elucidation and Synthetic Pathway Development

Structural characterization of galantamine posed significant challenges due to its stereochemical complexity. The (4aS,6R,8aS) configuration was confirmed in the early 1960s via X-ray crystallography, revealing a unique benzofuran-benzazepine ring system with a tertiary amine motif critical for AChE binding [5] [7]. Initial industrial production relied on botanical extraction, but low yields (1 ton of bulbs → 1 kg alkaloid) and high costs (≈$40,000/kg) impeded research [2] [7].

Synthetic breakthroughs emerged in the 1990s:

  • Schmidt’s Racemic Synthesis (1987): Achieved via phenolic oxidative coupling but yielded racemic galantamine, requiring chiral resolution [7].
  • Waldheim/Sanochemia’s Enantioselective Synthesis (1994): Scalable 15-step sequence from norbelladine, improving yield to 15–20% via stereocontrolled cyclization [7] [3].
  • Catalytic Asymmetric Hydrogenation (2000s): Key step using ruthenium-BINAP catalysts achieved >95% enantiomeric excess, enabling metric-ton production [7].

The 1997 patent resolution between Synaptech, Shire, and Sanochemia unified global intellectual property, facilitating FDA-compliant manufacturing. Modern processes employ hybrid approaches: semi-synthesis from plant-derived precursors (e.g., lycorine) followed by chemical modification to galantamine hydrobromide—the stable salt form preferred for pharmaceuticals due to enhanced crystallinity and solubility [3] [7].

Table 3: Industrial Synthesis Methods for Galantamine Hydrobromide

MethodStarting MaterialKey StepsOverall YieldAdvantages
Botanical ExtractionG. woronowii bulbsAcid-base extraction, HBr salt formation0.05–0.1%Preserves natural stereochemistry
Full Chemical SynthesisVanillin derivativesPhenolic coupling, reductive amination12–18%Scalable, no plant dependency
Semi-SynthesisLycorineOxidative degradation, demethylation8–12%Balances cost/yield

Concluding Remarks

Galantamine hydrobromide’s journey from snowdrop bulbs to a synthetic AD therapeutic exemplifies targeted repurposing grounded in evolving neuropharmacology. Its dual mechanism remains unique among AChE inhibitors, reflecting intricate structure-activity relationships rooted in its stereochemistry. Ongoing research explores derivatives like galanthaminone to enhance bioavailability and CNS selectivity [3] [7].

Properties

CAS Number

690959-38-7

Product Name

Galanthaminone hydrobromide

IUPAC Name

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-one;hydrobromide

Molecular Formula

C17H20BrNO3

Molecular Weight

366.2 g/mol

InChI

InChI=1S/C17H19NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,14H,7-10H2,1-2H3;1H/t14-,17-;/m0./s1

InChI Key

CDYBLLXNBATMBY-RVXRQPKJSA-N

SMILES

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC.Br

Canonical SMILES

CN1CCC23C=CC(=O)CC2OC4=C(C=CC(=C34)C1)OC.Br

Isomeric SMILES

CN1CC[C@@]23C=CC(=O)C[C@@H]2OC4=C(C=CC(=C34)C1)OC.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.